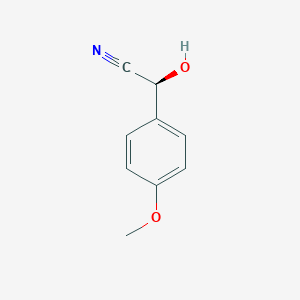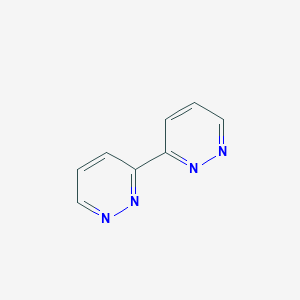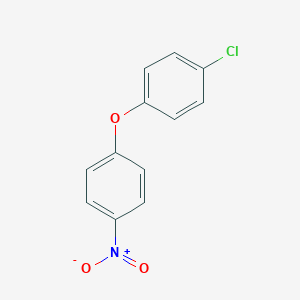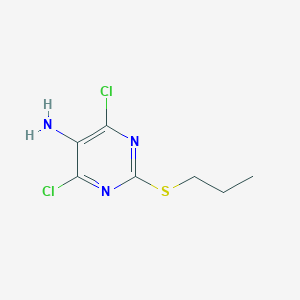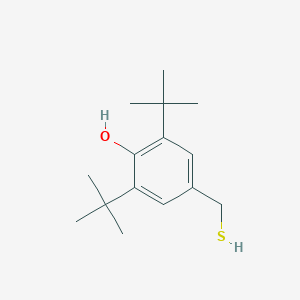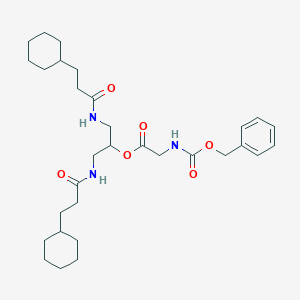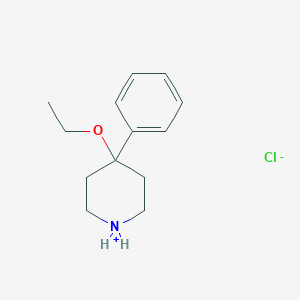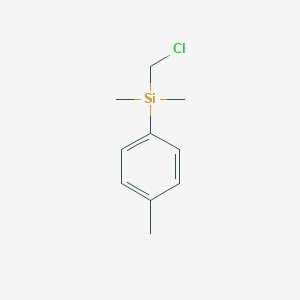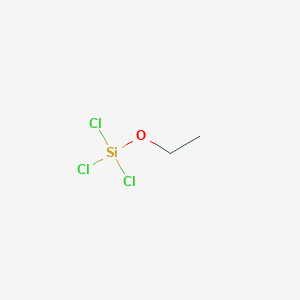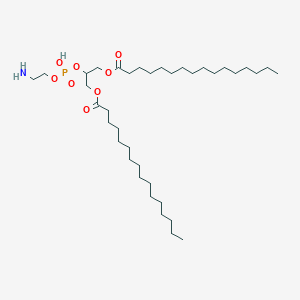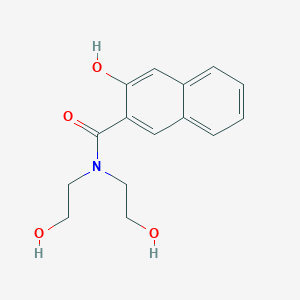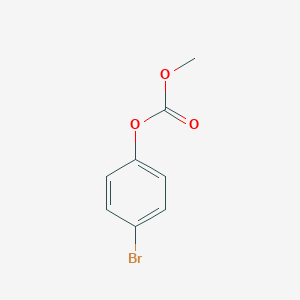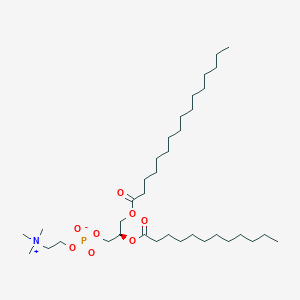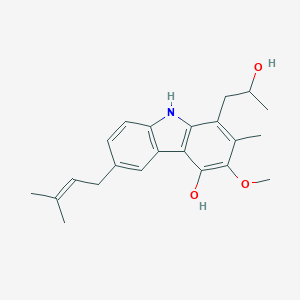
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol, also known as HPMC, is a synthetic compound that is widely used in scientific research. It is a carbazole derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Wissenschaftliche Forschungsanwendungen
Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites
Studies have discussed the antitumorigenic and antiangiogenic effects of certain estrogen metabolites, particularly focusing on 2-methoxyestradiol. This compound, derived from estrogen metabolism, shows potential in inhibiting cancerous growths and angiogenesis, although the exact molecular mechanisms remain unclear (Zhu & Conney, 1998).
Reproductive Toxicity of UV Filters
Research on benzophenone-3 (BP-3), a UV filter similar in structure to methoxy-containing compounds, highlights its potential reproductive toxicity. The presence of BP-3 in various human and animal tissues has led to concerns about its effects on reproductive health, with studies indicating altered estrogen and testosterone balance due to its endocrine-disrupting capabilities (Ghazipura et al., 2017).
Degradation of Lignin Model Compounds
Investigations into the acidolysis of non-phenolic β-O-4-type lignin model compounds, including methoxyphenoxy derivatives, have provided insights into the mechanisms underlying the degradation of lignin, a complex plant polymer. Understanding these mechanisms is crucial for advancing biomass conversion technologies (Yokoyama, 2015).
Eigenschaften
CAS-Nummer |
137767-82-9 |
|---|---|
Produktname |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-3-methoxy-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazol-4-ol |
InChI |
InChI=1S/C22H27NO3/c1-12(2)6-7-15-8-9-18-17(11-15)19-20(23-18)16(10-13(3)24)14(4)22(26-5)21(19)25/h6,8-9,11,13,23-25H,7,10H2,1-5H3 |
InChI-Schlüssel |
SDXRDEAECLPZHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
Kanonische SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=C1OC)O)CC(C)O |
Synonyme |
neocarazostatin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



